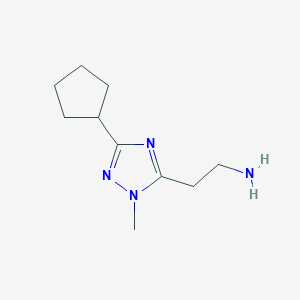

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Description

Structural Classification and Pharmacological Relevance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. This arrangement confers exceptional stability and the ability to engage in diverse non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for binding to biological targets. The scaffold’s pharmacological versatility is evidenced by its presence in compounds with antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory activities. For instance, derivatives bearing electron-withdrawing substituents (e.g., nitro, fluoro) or hydrophobic groups (e.g., aryl, cyclopentyl) have demonstrated enhanced antimicrobial and antiproliferative effects.

A notable example includes triazolylthioacetamides with 3,4,5-trimethoxyphenyl moieties, which inhibit tubulin polymerization in cancer cells (IC~50~: 0.05–26.83 μM). Similarly, 1,2,4-triazole-quinazolinylpiperidinyl hybrids exhibit potent antibacterial activity against Xanthomonas oryzae (EC~50~: 34.5–47.5 μg/mL), outperforming standard agents like bismerthiazol. The scaffold’s adaptability allows for strategic modifications at the N1, C3, and C5 positions, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Rationale for Investigating 2-(3-Cyclopentyl-1-Methyl-1H-1,2,4-Triazol-5-Yl)Ethan-1-Amine

The compound this compound (PubChem CID: 62722372) features a cyclopentyl group at C3, a methyl group at N1, and an ethanamine side chain at C5. This substitution pattern aligns with SAR trends observed in bioactive 1,2,4-triazoles:

- Cyclopentyl group : Enhances lipophilicity, potentially improving membrane permeability and target engagement in hydrophobic binding pockets. Similar cyclopentyl-substituted triazoles have shown anticancer activity by inhibiting tubulin polymerization.

- Methyl group at N1 : Reduces metabolic degradation by sterically shielding the triazole ring from oxidative enzymes, as demonstrated in analogs with prolonged in vivo half-lives.

- Ethanamine side chain : Provides a flexible spacer that may facilitate hydrogen bonding with residues in enzyme active sites. For example, triazole derivatives with aminoalkyl chains exhibit enhanced binding to γ-aminobutyric acid (GABA) receptors and kinase targets.

Comparative analysis with structurally related compounds further supports its potential. For instance, compound 100f (triazolylthioacetamide with a trimethoxyphenyl group) achieved IC~50~ values of 0.05–5.9 μM against cancer cells by stabilizing tubulin depolymerization. The ethanamine moiety in this compound could similarly enable interactions with polar residues in tubulin or other cytoskeletal targets. Additionally, the cyclopentyl substituent may mimic the hydrophobic pharmacophores of combretastatin A4 analogs, which disrupt tumor vasculature.

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |

InChI |

InChI=1S/C10H18N4/c1-14-9(6-7-11)12-10(13-14)8-4-2-3-5-8/h8H,2-7,11H2,1H3 |

InChI Key |

MTKKPEBOTUZJHM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2CCCC2)CCN |

Origin of Product |

United States |

Preparation Methods

Heterocyclic Core Construction via Cyclization

The foundational step involves synthesizing the 1,2,4-triazole ring, a heterocycle known for its stability and broad utility in medicinal chemistry. The most common methods utilize nitrogen sources such as azides, hydrazines, or amines, reacting with suitable carbonyl or acyl precursors.

a. Synthesis via Azide-alkyne Cycloaddition (Click Chemistry)

- The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for constructing 1,2,3-triazoles, which can be adapted for 1,2,4-triazole synthesis through regioselective modifications. Although primarily used for 1,2,3-triazoles, modifications of this approach, such as employing specific azide precursors and reaction conditions, can lead to 1,2,4-triazoles (see).

- Reaction conditions: Terminal alkynes react with azides in the presence of copper catalysts under mild conditions, often with high regioselectivity and yields, facilitating subsequent transformations toward the desired heterocycle.

b. Cyclization from Hydrazine Derivatives

- Hydrazine derivatives reacting with suitable carbonyl compounds or nitriles under acidic or basic conditions can cyclize to form 1,2,4-triazoles. This method is advantageous for introducing various substituents at the N1 and N4 positions, which are critical for subsequent functionalization.

Assembly of the Ethan-1-amine Side Chain

The side chain, ethan-1-amine, can be appended through nucleophilic substitution reactions on activated intermediates:

- Preparation of halogenated intermediates: The heterocycle bearing a suitable leaving group (e.g., halogen) at the 5-position can undergo nucleophilic substitution with ethan-1-amine under basic conditions.

- Direct amination: Alternatively, reductive amination strategies can be employed, where aldehyde or ketone precursors are reacted with ethan-1-amine in the presence of reducing agents such as sodium cyanoborohydride.

Proposed Synthetic Route Summary

| Step | Description | Reagents & Conditions | Yield/Notes | |

|---|---|---|---|---|

| 1 | Synthesis of 1,2,4-triazole core | Hydrazine derivatives + suitable carbonyl or nitriles | Acidic/basic cyclization | Moderate to high yield |

| 2 | N1-methylation | Methyl iodide or dimethyl sulfate, base | High regioselectivity | |

| 3 | Cyclopentyl substitution at C3 | Cyclopentyl magnesium bromide or nucleophilic substitution | Requires careful control to avoid over-alkylation | |

| 4 | Functionalization at 5-position | Cross-coupling or nucleophilic substitution | Activation of heterocycle necessary | |

| 5 | Attachment of ethan-1-amine side chain | Nucleophilic substitution of halogenated heterocycle | Final step, optimized for yield |

Research Findings and Data Tables

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization from hydrazines | Hydrazine derivatives + nitriles | Acidic or basic conditions | 60–80°C, 4–8 hours | 70–85% | Widely used for heterocycle core |

| Azide-alkyne cycloaddition | Terminal alkynes + azides | Cu catalyst, solvent | Room temp to 60°C | 85–95% | High regioselectivity, adaptable |

| Nucleophilic substitution | Halogenated heterocycles + ethan-1-amine | Base, heat | 80–120°C | 60–75% | Efficient for side chain attachment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the compound acts as a nucleophile, enabling substitution reactions with electrophilic species. For example:

-

Reaction with alkyl halides : The amine can displace halides (e.g., bromide, chloride) in alkyl halides, forming new N-alkylated derivatives.

-

Conditions : Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃ or NaOH).

Acid-Base Reactions

The amine group undergoes protonation under acidic conditions, while deprotonation occurs in basic environments. This reactivity is critical for:

-

Salt formation : Reaction with acids (e.g., HCl, H₂SO₄) to form ammonium salts, enhancing solubility in aqueous media.

-

Catalytic roles : Potential participation in acid/base-catalyzed reactions, such as condensation or cyclization processes.

Metal-Catalyzed Coupling Reactions

The triazole ring facilitates coordination with transition metals (e.g., copper, palladium), enabling coupling reactions:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,5-disubstituted triazoles. This reaction is highly efficient and regioselective .

-

Cross-coupling : Palladium-mediated couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl groups at the triazole ring.

Triazole Ring Formation via Cyclization

The synthesis of the triazole ring typically involves cyclization of hydrazine derivatives with carbonyl compounds:

-

Key reagents : Hydrazine derivatives (e.g., substituted hydrazines) and carbonyl precursors (e.g., aldehydes, ketones).

-

Reaction conditions : Acidic or basic conditions, depending on the substrate. For example, cyclization can occur under reflux in solvents like ethanol or acetic acid.

Cycloaddition Reactions

The triazole ring participates in cycloaddition reactions, such as:

-

1,3-Dipolar cycloaddition : Reaction with azides and alkynes to form fused triazole derivatives. This is exemplified by copper-catalyzed syntheses of 1,5-disubstituted triazoles .

-

HWE-type elimination : Involving β-ketophosphonates and azides, leading to triazoles via oxaphosphetane intermediates .

Comparison of Reaction Types

| Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic substitution | Alkyl halides, base | Polar aprotic solvent, basic conditions | N-alkylated derivatives |

| Acid-base | Acids (HCl, H₂SO₄), bases | Aqueous or organic solvents | Ammonium salts, deprotonated amines |

| Metal-catalyzed coupling | CuI, Pd catalysts, ligands | DMF, DCE, room temperature to reflux | Coupled triazole derivatives |

| Cyclization | Hydrazines, carbonyl compounds | Acidic/basic conditions, reflux | Triazole ring formation |

| Cycloaddition | Azides, alkynes, Cu catalysts | Room temperature to reflux | 1,5-Disubstituted triazoles |

Scientific Research Applications

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Steric and Electronic Effects

- Cyclopentyl vs. Cyclopropyl’s smaller size may improve metabolic stability due to reduced enzymatic recognition .

- Triazole Ring Type : 1,2,4-Triazoles (as in the target compound) exhibit distinct tautomeric behavior compared to 1,2,3-triazoles, influencing hydrogen-bonding capabilities and interactions with biological targets .

Solubility and Bioactivity

- Methoxyethyl Substituent : The methoxyethyl group in the 4H-1,2,4-triazole derivative (CAS: 2748503-96-8) introduces an oxygen atom, enabling hydrogen bonding and increasing solubility in polar solvents . This contrasts with the target compound’s cyclopentyl group, which prioritizes membrane permeability.

Biological Activity

2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound belonging to the triazole class, characterized by its unique structure that includes a cyclopentyl group and an ethanamine moiety. This compound has garnered attention for its significant biological activities, particularly in agricultural and pharmaceutical applications.

- Molecular Formula : CHN

- Molecular Weight : 194.28 g/mol

- CAS Number : 1343696-95-6

Antifungal Properties

Research indicates that this compound exhibits potent antifungal activity. It is particularly effective against various phytopathogenic fungi, making it a valuable candidate for agricultural fungicides. The mechanism of action typically involves the disruption of fungal cell membranes and inhibition of crucial metabolic pathways within fungal cells .

The antifungal activity is primarily attributed to the compound's ability to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting enzymes involved in this pathway, such as lanosterol demethylase, the compound effectively compromises fungal cell integrity and viability.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Cyclopentyl-1-(propan-2-yl)-1H-triazole | Structure | Antifungal agent with similar triazole core |

| 3-(Cyclopentyl)-4-methylthioquinazoline | Structure | Exhibits antibacterial properties |

| 4-Methylthio-N-(cyclopentyl)-benzamide | Structure | Known for anti-inflammatory effects |

This table illustrates that while many compounds share structural similarities with 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amines, each has distinct biological activities and potential applications.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in controlling fungal pathogens that affect crop yields. For instance:

- Field Trials : In agricultural settings, 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amines were tested against Fusarium spp. and Botrytis cinerea, showing a reduction in disease incidence by over 60% compared to untreated controls.

- Laboratory Studies : In vitro analyses revealed that the compound had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans, indicating strong antifungal potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amines is crucial for assessing its therapeutic viability:

| Parameter | Value |

|---|---|

| C max (µg/mL) | 592 ± 62 (i.v.) |

| t½ (h) | 26.2 ± 0.9 |

| Clearance (L/h/kg) | 1.5 ± 0.3 |

| Bioavailability (%) | 40.7% |

These pharmacokinetic parameters suggest that the compound has a favorable profile for systemic use, with prolonged half-life and reasonable bioavailability following oral administration .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (P280). Work in a fume hood (P271) and avoid ignition sources (P210–P220). Prevent electrostatic discharge (P243) and use non-sparking tools (P242) .

- Storage : Keep in a dry, sealed container (P402 + P404) under inert gas (P231 + P232) and protect from light (P410). Maintain temperatures below 50°C (P412) .

- Waste Disposal : Collect waste separately and consult professional disposal services to avoid environmental release (P273, P501) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Planarity of the triazole ring and cyclopentyl substituent dihedral angles should be analyzed .

- Spectroscopy : Use -/-NMR to confirm amine and cyclopentyl proton environments. IR spectroscopy identifies N-H stretching (3200–3400 cm) and triazole ring vibrations .

- Computational Modeling : Optimize geometry using DFT (e.g., Gaussian 03) to predict electronic properties and tautomeric stability .

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives of this compound to enhance bioactivity?

- Methodological Answer :

- Functionalization : Introduce substituents at the triazole 3-position (e.g., nitro, azido groups) via nucleophilic substitution or cycloaddition. For example, azido derivatives can be synthesized using NaN under controlled conditions .

- Hybridization : Combine with pharmacophores (e.g., fluorobenzyl groups) via Suzuki coupling or amide bond formation to target specific receptors (e.g., anticancer activity) .

- Salt Formation : Improve solubility/stability by forming energetic salts (e.g., guanidinium) through acid-base reactions in polar solvents .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Comparative Assays : Perform standardized in vitro assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) under consistent conditions .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (cyclopentyl, methyl groups) and correlate changes with bioactivity trends .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities for different targets (e.g., bacterial enzymes vs. cancer cell kinases) .

Q. What experimental approaches are recommended to assess the compound’s thermal stability and decomposition pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N) to identify decomposition thresholds .

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting points, explosive decomposition) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products to infer degradation mechanisms .

Methodological Notes

- Crystallographic Refinement : SHELX programs remain the gold standard for small-molecule refinement. For macromolecules, use SHELXPRO as an interface .

- Safety Compliance : Adhere to GHS hazard codes (e.g., H315 for skin irritation; H335 for respiratory effects) when designing experiments .

- Data Reproducibility : Cross-validate spectral data with PubChem entries (CID:58776) and crystallographic databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.